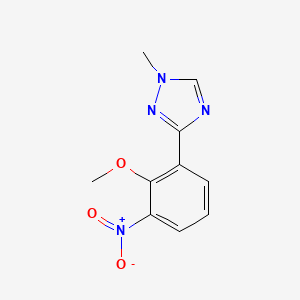

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールは、トリアゾール類に属する化学化合物です。トリアゾール類は、3つの窒素原子を含む五員環複素環化合物です。この特定の化合物は、メトキシ基とニトロ基がフェニル環に結合し、さらにトリアゾール環に結合していることを特徴としています。

製法

合成経路と反応条件

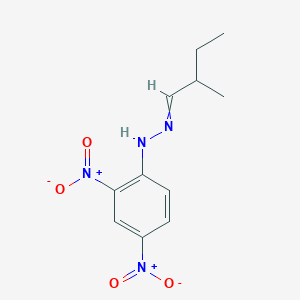

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールの合成は、一般的に2-メトキシ-3-ニトロベンズアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを形成することから始まります。この中間体は、無水酢酸を使用して環化され、目的のトリアゾール化合物を生成します。 反応条件は一般的に、エタノールや酢酸などの適切な溶媒中で反応物を還流させることを含みます .

工業的製造方法

この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用することで、生成物の収率と純度を高めることができます。 さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を実装することで、プロセスを持続可能なものにすることができます .

化学反応解析

反応の種類

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールは、以下の化学反応を受けることができます。

酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。

還元: ニトロ基は、触媒の存在下での水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用してアミノ基に還元することができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 炭素担持パラジウムを用いた水素ガスまたはエタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: 2-メトキシ-3-ニトロ安息香酸または2-メトキシ-3-ニトロベンズアルデヒド。

還元: 2-メトキシ-3-アミノフェニル-1-メチル-1H-1,2,4-トリアゾール。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 2-methoxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired triazole compound. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: 2-Methoxy-3-nitrobenzoic acid or 2-Methoxy-3-nitrobenzaldehyde.

Reduction: 2-Methoxy-3-aminophenyl-1-methyl-1H-1,2,4-triazole.

Substitution: Various substituted phenyl triazoles depending on the nucleophile used.

科学的研究の応用

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールは、科学研究においてさまざまな応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 細菌の増殖を阻害する能力により、抗菌剤としての可能性について調査されています。

医学: 抗炎症剤および抗癌剤としての可能性が検討されています。

作用機序

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールの作用機序は、特定の分子標的との相互作用に関与しています。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を形成するために生体還元を受けることができます。これにより、抗菌または抗癌効果が生じます。 トリアゾール環は、酵素や受容体と相互作用してその活性を調節することもできます。これにより、抗炎症効果が生じます .

類似化合物の比較

類似化合物

1-(2-メトキシ-3-ニトロフェニル)-3-(オルト-トリル)ウレア: 構造は似ていますが、トリアゾール環ではなくウレア部分を有しています.

4-メトキシ-2-ニトロフェニルアセテート: メトキシ基とニトロ基を持つ同様のフェニル環を含みますが、トリアゾール環はありません.

N-(4-メトキシ-3-ニトロフェニル)アセトアミド: メトキシ基とニトロ基を持つ同様のフェニル環を含みますが、トリアゾール環ではなくアセトアミド基を含んでいます.

独自性

3-(2-メトキシ-3-ニトロフェニル)-1-メチル-1H-1,2,4-トリアゾールは、トリアゾール環の存在によりユニークです。これは、明確な化学的および生物学的特性を与えます。 トリアゾール環は、化合物の安定性と生物学的標的との相互作用能力を高めることができ、医薬品開発やその他の用途のための貴重な骨格となります .

類似化合物との比較

Similar Compounds

1-(2-Methoxy-3-nitrophenyl)-3-(o-tolyl)urea: Similar structure but contains a urea moiety instead of a triazole ring.

4-Methoxy-2-nitrophenyl acetate: Contains a similar phenyl ring with methoxy and nitro groups but lacks the triazole ring.

N-(4-Methoxy-3-nitrophenyl)acetamide: Similar phenyl ring with methoxy and nitro groups but contains an acetamide group instead of a triazole ring.

Uniqueness

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

特性

IUPAC Name |

3-(2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-13-6-11-10(12-13)7-4-3-5-8(14(15)16)9(7)17-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKFSKCYGHODCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=C(C(=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)

![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)